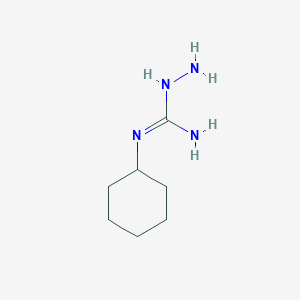
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is an organic compound with a chiral center at the third carbon This compound is characterized by the presence of three chlorine atoms attached to the fourth carbon and a hydroxyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is highly exothermic and requires careful monitoring to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorination reactor where 3-hydroxybutanoic acid is continuously fed and reacted with chlorine gas. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-hydroxybutanoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid.
Reduction: Formation of 3-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxybutanoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,4,4-trichlorobutanoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
(3S)-4,4,4-trichloro-3-hydroxybutanoic acid: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
Uniqueness
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is unique due to the presence of both the hydroxyl group and the trichloromethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its chiral nature also adds to its uniqueness, as the (3R) configuration can lead to specific interactions with chiral biological molecules.
Propriétés
Numéro CAS |
80513-23-1 |
|---|---|
Formule moléculaire |
C4H5Cl3O3 |
Poids moléculaire |
207.43 g/mol |
Nom IUPAC |
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1 |
Clé InChI |
PNRIZWCHOZUISE-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(Cl)(Cl)Cl)O)C(=O)O |
SMILES canonique |
C(C(C(Cl)(Cl)Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




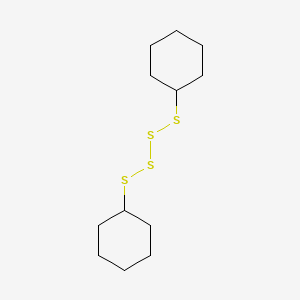

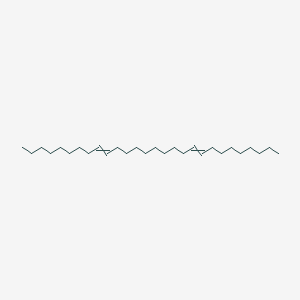

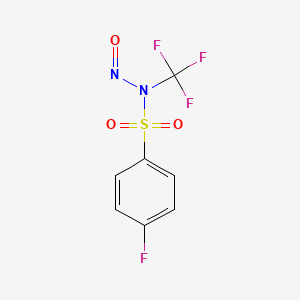

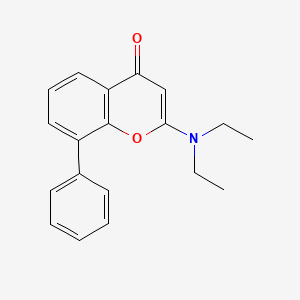


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
